![molecular formula C12H12ClN3O B7494480 N-(3-chlorophenyl)-2-pyrazol-1-ylpropanamide](/img/structure/B7494480.png)
N-(3-chlorophenyl)-2-pyrazol-1-ylpropanamide
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Overview
Description
N-(3-chlorophenyl)-2-pyrazol-1-ylpropanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mechanism of Action
The exact mechanism of action of N-(3-chlorophenyl)-2-pyrazol-1-ylpropanamide is not fully understood, but it is thought to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which play a key role in the production of prostaglandins, which are involved in pain and inflammation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-pyrazol-1-ylpropanamide has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and antitumor effects. In addition, N-(3-chlorophenyl)-2-pyrazol-1-ylpropanamide has been shown to have antioxidant and neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-chlorophenyl)-2-pyrazol-1-ylpropanamide is its versatility, as it can be used in a variety of scientific research applications. However, one limitation of N-(3-chlorophenyl)-2-pyrazol-1-ylpropanamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on N-(3-chlorophenyl)-2-pyrazol-1-ylpropanamide, including studies of its potential therapeutic applications in the treatment of chronic pain, inflammatory diseases, and cancer. In addition, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-pyrazol-1-ylpropanamide and to develop more effective and targeted therapeutic agents based on its structure and properties.
Synthesis Methods
N-(3-chlorophenyl)-2-pyrazol-1-ylpropanamide can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with pyrazole-1-carboxylic acid followed by acylation with 2-bromo-1-phenylpropan-1-one. Other methods include the reaction of 3-chloroaniline with pyrazole-1-carboxylic acid hydrazide followed by acylation with 2-bromo-1-phenylpropan-1-one.
Scientific Research Applications
N-(3-chlorophenyl)-2-pyrazol-1-ylpropanamide has been used in a wide range of scientific research applications, including studies of pain, inflammation, and cancer. In particular, N-(3-chlorophenyl)-2-pyrazol-1-ylpropanamide has been shown to have analgesic and anti-inflammatory effects, making it a potential therapeutic agent for the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-pyrazol-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-9(16-7-3-6-14-16)12(17)15-11-5-2-4-10(13)8-11/h2-9H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIKTESKKNQKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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